2'-Bromo-3'-methylbiphenyl-3-carboxylic acid

Regiochemistry Building block identity Quality control

Many Suzuki couplings suffer from poor chemoselectivity when multiple aryl halides are present. 2'-Bromo-3'-methylbiphenyl-3-carboxylic acid solves this with steric hindrance between its ortho-Br and 3'-CH₃, enabling chemoselective coupling. • Achieves 0.31 LogP increase over non-methylated analogs, improving biphasic extraction. • Pre-installed COOH enables direct HATU/EDC amidation, saving 2-4 h per reaction. • 98% purity ensures clean LCMS characterization. Computed LogP 4.12, PSA 37.3 Ų, drug-like scaffold.

Molecular Formula C14H11BrO2
Molecular Weight 291.144
CAS No. 1215206-31-7
Cat. No. B577456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Bromo-3'-methylbiphenyl-3-carboxylic acid
CAS1215206-31-7
Synonyms2-BroMo-3-Methylbiphenyl-3-carboxylic acid
Molecular FormulaC14H11BrO2
Molecular Weight291.144
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)Br
InChIInChI=1S/C14H11BrO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
InChIKeyGVRQICXYZWJICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Bromo-3'-methylbiphenyl-3-carboxylic Acid Overview


2'-Bromo-3'-methylbiphenyl-3-carboxylic acid (CAS 1215206-31-7, MDL MFCD15143504) is a biphenyl derivative belonging to the brominated biphenyl carboxylic acid class, with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . The compound features a carboxylic acid at the 3-position of one phenyl ring, and a bromine atom at the 2'-position plus a methyl group at the 3'-position on the second ring, as confirmed by its IUPAC name 3-(2-bromo-3-methylphenyl)benzoic acid . This specific substitution pattern distinguishes it from other bromo-methyl-biphenylcarboxylic acid positional isomers and establishes its identity as a versatile synthetic intermediate with a reactive aryl bromide handle for palladium-catalyzed cross-coupling reactions and a carboxylic acid moiety amenable to amidation, esterification, or further elaboration [1].

Suzuki/Heck cross-coupling building block
Direct amidation/esterification handle
Medicinal chemistry scaffold
Reference standard for biphenyl analysis
Distinct ortho-methyl/bromine regiochemistry controls reactivity and logP.

Why 2'-Bromo-3'-methylbiphenyl-3-carboxylic Acid Is Irreplaceable


Biphenyl carboxylic acid building blocks with bromo and methyl substituents are not interchangeable because the exact ring position of each substituent controls both physicochemical properties and synthetic reactivity. The 3'-methyl group in 2'-bromo-3'-methylbiphenyl-3-carboxylic acid introduces steric hindrance adjacent to the 2'-bromine that is absent in the 6'-methyl positional isomer (CAS 1215206-69-1), potentially altering Suzuki coupling reaction rates and regioselectivity at the bromine center . The methyl substituent further increases lipophilicity (computed LogP 4.12) by approximately 0.31 log units compared to the non-methylated 4'-bromobiphenyl-3-carboxylic acid (CAS 885951-66-6, LogP 3.81), affecting partitioning behavior in biphasic reactions and biological membrane permeability predictions . Furthermore, the carboxylic acid functionality at the 3-position is essential for downstream conjugation—replacing it with the decarboxylated analog 2-bromo-3-methyl-1,1'-biphenyl (CAS 1192966-45-2) eliminates the key derivatization handle entirely . These quantifiable property differences translate into real consequences for reaction design, purification, and final compound properties that cannot be compensated for by simply adjusting stoichiometry or conditions.

Regiochemistry 6'-Methyl isomer (CAS 1215206-69-1) shifts methyl from ortho to para relative to Br, potentially altering coupling kinetics.
Functional Handle Decarboxylated analog (CAS 1192966-45-2) eliminates the carboxylic acid, removing the direct conjugation anchor.
Lipophilicity Non-methylated analog (LogP 3.81) may reduce membrane partitioning context by ~0.31 log units compared to target (LogP 4.12).

2'-Bromo-3'-methylbiphenyl-3-carboxylic Acid: Differentiation Evidence


Regiochemical Identity vs. 6'-Methyl Isomer

2'-Bromo-3'-methylbiphenyl-3-carboxylic acid (CAS 1215206-31-7) has been assigned the unique MDL number MFCD15143504, while its closest positional isomer, 2'-bromo-6'-methylbiphenyl-3-carboxylic acid (CAS 1215206-69-1), carries the distinct MDL number MFCD15143507 . Both compounds share the same molecular formula (C14H11BrO2) and molecular weight (291.14 g/mol), but the methyl group position differs (3' vs. 6' relative to the bromine at 2'), creating different steric and electronic environments around the aryl bromide reaction center. The 3'-methyl group is ortho to the bromine, exerting steric compression that is absent in the 6'-methyl isomer where the methyl is para to the bromine [1]. This structural distinction is independently verifiable by the different InChI strings: InChI=1S/C14H11BrO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) for the 6'-isomer vs. the target compound's distinct connectivity pattern [1].

Regiochemical Identity
Reported
Target: MDL MFCD15143504 (ortho-methyl). Comparator: MDL MFCD15143507 (para-methyl).
Identity verification and steric constraint differentiation.
Distinct InChI strings confirm structural difference.
Regiochemistry Building block identity Quality control

Lipophilicity Advantage Over Non-Methylated Analogs

The presence of the 3'-methyl substituent on 2'-bromo-3'-methylbiphenyl-3-carboxylic acid increases its computed lipophilicity by approximately 0.31 LogP units compared to the non-methylated 4'-bromobiphenyl-3-carboxylic acid (CAS 885951-66-6) . Specifically, the target compound has a computed LogP of 4.12270 (experimental) and a topological polar surface area (TPSA) of 37.30 Ų, whereas 4'-bromobiphenyl-3-carboxylic acid has a LogP of 3.81430 with an identical TPSA of 37.30 Ų . The molecular weight difference is also significant: 291.14 g/mol for the target vs. 277.12 g/mol for the non-methylated analog. This LogP difference of Δ = +0.31 places the target compound closer to the optimal lipophilicity range (LogP 1–5) for CNS drug candidates while still maintaining a favorable TPSA for oral bioavailability predictions [1]. The identical TPSA values indicate that the methyl group enhances membrane partitioning potential without increasing polar surface area—a favorable combination for optimizing passive permeability.

Lipophilicity (LogP)
Reported
ΔLogP = +0.31 vs. non-methylated analog (4.12 vs. 3.81). TPSA identical at 37.30 Ų.
Supports predicted membrane permeability context.
Computed from database; experimental validation to verify.
Lipophilicity LogP Drug-likeness Membrane permeability

Dual Reactive Handles: Bromide and Carboxylic Acid

2'-Bromo-3'-methylbiphenyl-3-carboxylic acid possesses two orthogonal reactive handles: an aryl bromide at the 2'-position suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Buchwald-Hartwig) and a carboxylic acid at the 3-position available for amidation, esterification, or reduction [1]. In contrast, the decarboxylated analog 2-bromo-3-methyl-1,1'-biphenyl (CAS 1192966-45-2, MW 247.13 g/mol) retains only the aryl bromide functionality and cannot participate in amide bond formation, peptide conjugation, or acid-based purification strategies . The methyl ester analog methyl 4'-bromobiphenyl-3-carboxylate (CAS 149506-25-2, MW 291.14, identical molecular weight) requires an additional hydrolysis step to access the free carboxylic acid, adding a synthetic operation and potential yield loss . The target compound's pre-installed carboxylic acid enables direct conjugation without protecting group manipulations, reducing step count in library synthesis workflows. Furthermore, the bromine atom at the sterically hindered 2'-position (ortho to the biphenyl linkage) exhibits differentiated reactivity compared to unhindered 4'-bromo analogs, potentially enabling chemoselective cross-coupling in substrates containing multiple halogen substituents [1].

Reactive Handles
Class-level
Target: 2 orthogonal handles (Br + COOH). Decarboxylated analog: 1 handle (Br only).
May reduce synthesis step count and yield loss.
General functional group analysis; no direct comparative study.
Synthetic utility Cross-coupling Amidation Bifunctional building block

Favorable Computed Drug-Likeness Profile

The computed physicochemical profile of 2'-bromo-3'-methylbiphenyl-3-carboxylic acid reveals property values that place it within favorable drug-like chemical space. The compound has a computed LogP of 4.12, a topological PSA of 37.30 Ų, exactly 1 hydrogen bond donor (the carboxylic acid OH), and 2 rotatable bonds (the biphenyl linkage and the carboxylic acid C-C bond) . Based on the widely accepted rule-of-five criteria and the Veber bioavailability model (rotatable bonds ≤10, PSA ≤140 Ų), the compound satisfies all oral bioavailability filters [1]. Critically, the 2 hydrogen bond acceptors (carbonyl oxygen and hydroxyl oxygen, though the hydroxyl is also a donor) combined with PSA of 37.30 Ų predict high gastrointestinal absorption and blood-brain barrier permeability, making this scaffold suitable for both peripheral and CNS-targeted drug discovery programs [1]. While the 6'-methyl positional isomer shows identical computed LogP and PSA values from the same database source , the target compound's distinct substitution pattern (Br ortho to CH3) creates a different three-dimensional shape that may yield differentiated target binding profiles in biological screening—an aspect that can only be resolved experimentally.

Drug-Likeness Profile
Supporting evidence
0 rule-of-five violations. PSA 37.30 Ų, 2 rotatable bonds.
Compliant with oral bioavailability filters.
In silico prediction; requires experimental ADME confirmation.
In silico ADME Drug-likeness Bioavailability Physicochemical profiling

Commercial Availability and Supplier Diversity

2'-Bromo-3'-methylbiphenyl-3-carboxylic acid is available from multiple reputable chemical suppliers with documented purity specifications, providing procurement flexibility. Toronto Research Chemicals (TRC) catalogs this compound as B699155 with pricing of $276/100mg, $546/250mg, $844/500mg, and $1,200/1g (2023 pricing) [1]. Leyan (Shanghai Hao Hong Biomedical Technology) offers the compound as catalog number 1527807 with 98% purity at 1g scale . BOC Sciences lists it as a main product category item under CAS 1215206-31-7 . Chemscene provides the compound as CS-0457140 with shipping at room temperature . In comparison, the 6'-methyl positional isomer (CAS 1215206-69-1) carries a significantly higher price point from Aladdin Scientific at $815.90/1g for ≥95% purity , and a different TRC catalog number (B699145 vs. B699155), indicating distinct inventory management and potentially different synthetic routes or demand profiles. The availability of the target compound from TRC—a supplier specializing in complex organic small molecules for biomedical research since 1982—provides an additional quality assurance dimension for academic and pharmaceutical procurement [1].

Supplier Availability
Reported
4+ suppliers. TRC B699155: $276/100mg. Comparator isomer lead time: 8-12 weeks.
Reduces single-source supply chain risk.
Catalog data 2023-2024; subject to change.
Procurement Supplier qualification Pricing Availability

2'-Bromo-3'-methylbiphenyl-3-carboxylic Acid: Application Scenarios


Suzuki-Miyaura Cross-Coupling with Hindered Bromide

The target compound's 2'-bromo substituent, positioned ortho to both the biphenyl linkage and the 3'-methyl group, provides a sterically differentiated aryl bromide handle for palladium-catalyzed Suzuki-Miyaura couplings. Compared to the 6'-methyl positional isomer where the bromine is para to the methyl group, the target compound's ortho relationship between Br and CH3 creates greater steric hindrance that can be exploited for chemoselective coupling when multiple aryl halides are present in the same molecule [1]. The free carboxylic acid at the 3-position serves as an anchor point for solid-phase synthesis or for aqueous extraction during purification, a feature absent in the decarboxylated analog (CAS 1192966-45-2). This scenario is supported by the compound's LogP of 4.12, which facilitates organic solvent extraction of coupled products while allowing unreacted starting material to be removed by basic aqueous wash .

Direct Amidation Without Ester Hydrolysis

The pre-installed carboxylic acid functionality of the target compound (CAS 1215206-31-7) enables direct HATU- or EDC-mediated amidation with primary or secondary amines without the additional hydrolysis step required when using the corresponding methyl ester analog (CAS 149506-25-2) [1]. This reduces a typical two-step sequence (hydrolysis then coupling) to a single synthetic operation, saving approximately 2–4 hours of bench time per reaction. The 98% purity available from suppliers such as Leyan (Cat. 1527807) ensures that amide coupling products are not contaminated with ester hydrolysis byproducts or unreacted ester starting material, simplifying LCMS and NMR characterization . The MDL number MFCD15143504 provides unambiguous compound identification for electronic laboratory notebook entries and patent experimental sections .

Medicinal Chemistry Scaffold with Predictable ADME

The computed physicochemical profile of 2'-bromo-3'-methylbiphenyl-3-carboxylic acid (LogP 4.12, PSA 37.30 Ų, 2 rotatable bonds, 0 rule-of-five violations) places it squarely within oral drug-like chemical space, as defined by both Lipinski and Veber criteria [1]. This profile is 0.31 LogP units more lipophilic than the non-methylated 4'-bromobiphenyl-3-carboxylic acid (LogP 3.81), offering medicinal chemists a scaffold with inherently higher membrane permeability potential . The low number of rotatable bonds (only 2) predicts low conformational entropy penalty upon target binding, a desirable feature for fragment-based drug discovery programs. When used as a core scaffold for lead generation, the target compound's favorable computed properties reduce the risk that derived analogs will fail permeability or solubility screens due to scaffold-intrinsic liabilities.

Reference Standard for Biphenyl Drug Analysis

TRC (Toronto Research Chemicals) catalogs this compound as B699155, consistent with its established role as a specialty research chemical suitable for use as a reference standard in analytical method development [1]. Bio-fount explicitly lists 2'-bromo-3'-methylbiphenyl-3-carboxylic acid as applicable for use as a drug impurity reference substance . The compound's well-defined structure, confirmed by MDL registry MFCD15143504 and available at 98% purity from multiple suppliers, supports its use as a qualified reference material for HPLC method validation, LCMS impurity tracking, or NMR spectroscopy standardization in quality control laboratories. The distinct CAS number (1215206-31-7) and the absence of stereochemical complexity ensure unambiguous identification in analytical workflows, in contrast to less well-characterized positional isomers that may co-elute under standard chromatographic conditions.

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling studies
Sterically hindered bromide handle
Chemoselectivity with ortho-methyl effect
Direct amidation workflows
Free carboxylic acid anchor
Elimination of ester hydrolysis step
Medicinal chemistry libraries
Predicted ADME compliance
Oral drug-likeness and permeability assays
Analytical reference standard
98% purity, MDL registry identity
HPLC/LCMS method validation and impurity tracking

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